

Spectroscopic Profile of 4-(aminomethyl)piperidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(AMINOMETHYL)PIPERIDIN-2-
ONE

Cat. No.: B594571

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound **4-(aminomethyl)piperidin-2-one**. Due to a notable lack of experimentally derived spectroscopic information for this specific molecule in publicly accessible databases, this document presents predicted mass spectrometry data. To offer a valuable comparative reference, experimental spectroscopic data for the closely related parent compound, piperidin-2-one, is also included. Furthermore, generalized experimental protocols for acquiring spectroscopic data on piperidinone derivatives are outlined based on established methodologies in the field.

Spectroscopic Data of 4-(aminomethyl)piperidin-2-one

Comprehensive experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for **4-(aminomethyl)piperidin-2-one** are not readily available in the surveyed literature and databases. However, predicted mass spectrometry data has been reported.

Mass Spectrometry (MS)

Predicted mass spectrometry data for **4-(aminomethyl)piperidin-2-one** (Molecular Formula: C₆H₁₂N₂O; Monoisotopic Mass: 128.09496 Da) suggests the following mass-to-charge ratios (m/z) for various adducts.

Adduct	Predicted m/z
[M+H] ⁺	129.10224
[M+Na] ⁺	151.08418
[M-H] ⁻	127.08768
[M+NH ₄] ⁺	146.12878
[M+K] ⁺	167.05812
[M+H-H ₂ O] ⁺	111.09222

Spectroscopic Data of Piperidin-2-one (Reference Compound)

To provide context for the anticipated spectral characteristics of **4-(aminomethyl)piperidin-2-one**, the experimental data for the parent compound, piperidin-2-one (CAS No: 675-20-7), is presented below.[\[1\]](#)[\[2\]](#)

¹H NMR Spectroscopy of Piperidin-2-one

Chemical Shift (ppm)	Multiplicity	Assignment
~7.4	br s	NH
~3.31	t	CH ₂ (adjacent to NH)
~2.34	t	CH ₂ (adjacent to C=O)
~1.52-2.00	m	CH ₂ -CH ₂

Note: Spectra recorded in CDCl₃. Chemical shifts are approximate and can vary based on solvent and instrument.

¹³C NMR Spectroscopy of Piperidin-2-one

Chemical Shift (ppm)	Assignment
~172	C=O
~42	CH ₂ (adjacent to NH)
~31	CH ₂ (adjacent to C=O)
~23	CH ₂
~21	CH ₂

Note: The specific peak assignments can vary based on the reference and solvent.

IR Spectroscopy of Piperidin-2-one

Wavenumber (cm ⁻¹)	Functional Group
~3400-3200	N-H stretch
~2940, 2860	C-H stretch
~1650	C=O stretch (amide)

Mass Spectrometry (MS) of Piperidin-2-one

The mass spectrum of piperidin-2-one shows a molecular ion peak (M⁺) at m/z = 99, corresponding to its molecular weight.[3]

Experimental Protocols for Spectroscopic Analysis of Piperidinone Derivatives

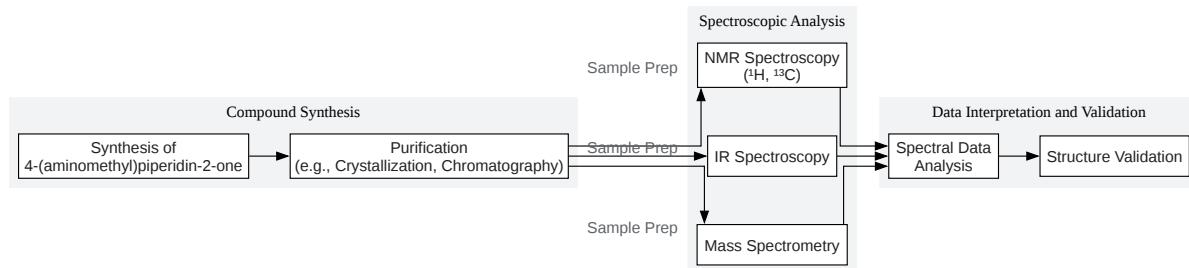
The following are generalized procedures for obtaining spectroscopic data for piperidinone derivatives, based on methodologies reported for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or deuterium oxide (D₂O). Tetramethylsilane (TMS) is commonly used as an

internal standard (0 ppm). The resulting spectra are analyzed for chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Infrared (IR) Spectroscopy


IR spectra are often recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be prepared as potassium bromide (KBr) pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates. The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} to identify characteristic functional group absorptions.

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS), and bombarded with electrons to induce fragmentation. ESI-MS is a soft ionization technique suitable for analyzing the intact molecule, often coupled with a liquid chromatograph (LC-MS). The resulting mass-to-charge ratios of the molecular ion and fragment ions are analyzed to determine the molecular weight and structural features of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Piperidinone [webbook.nist.gov]
- 2. 2-Piperidone | C5H9NO | CID 12665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Piperidinone [webbook.nist.gov]
- 4. To cite this document: BenchChem. [Spectroscopic Profile of 4-(aminomethyl)piperidin-2-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b594571#spectroscopic-data-of-4-aminomethyl-piperidin-2-one-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com